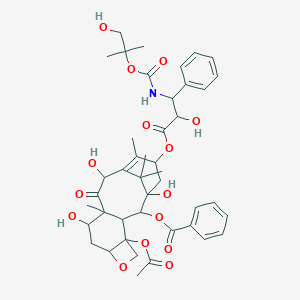
Docetaxel Hydroxy-tert-butyl-carbamate
Übersicht
Beschreibung
Docetaxel Hydroxy-tert-butyl-carbamate is a microtubule stabilizer . It is a metabolite of Docetaxel, an antineoplastic . It promotes the assembly of microtubules and inhibits their depolymerization to free tubulin .
Synthesis Analysis
The synthesis of Docetaxel Hydroxy-tert-butyl-carbamate involves complex chemical reactions . Carbamate synthesis by amination (carboxylation) or rearrangement is one of the methods used . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular formula of Docetaxel Hydroxy-tert-butyl-carbamate is C 43 H 53 NO 15 . It contains a total of 117 bonds, including 64 non-H bonds, 18 multiple bonds, 14 rotatable bonds, 6 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
Docetaxel Hydroxy-tert-butyl-carbamate is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin .Physical And Chemical Properties Analysis
Docetaxel Hydroxy-tert-butyl-carbamate has a molecular weight of 823.88 . It has a melting point of 165-168°C, a boiling point of 932.9±65.0 °C (Predicted), and a density of 1.41±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Docetaxel is a highly effective chemotherapeutic drug used in the treatment of different types of cancer . It’s traditionally limited by poor solubility and significant side effects . However, its therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms .
Regenerative Medicine
The intersection of nanotechnology and pharmacology has opened new avenues in regenerative medicine by facilitating targeted therapy and cellular regeneration . Docetaxel-loaded nanoplatforms have shown potential in this field .
Nanofibers for Controlled Release
Nanofibers provide a versatile scaffold for the controlled release of docetaxel, utilizing techniques like electrospinning to tailor drug release profiles . This advancement offers targeted delivery, controlled release, and improved bioavailability .
Nanoparticles for Precise Delivery
Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion . These nanotechnologies improve the pharmacokinetic properties of docetaxel .
Overcoming Drug Resistance
Docetaxel is a substrate to the drug efflux pump P-glycoprotein (P-gp) that would reduce its concentration within the vicinity of the cells and lead to the development of drug resistance . Nanocarriers can help overcome this problem .
Reducing Side Effects
The current formulation of Docetaxel causes short-and long-term side effects, including hypersensitivity, febrile neutropenia, fatigue, fluid retention, and peripheral neuropathy . The use of nanocarriers can help reduce these side effects .
Wirkmechanismus
Target of Action
Docetaxel Hydroxy-tert-butyl-carbamate, a derivative of Docetaxel , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
Docetaxel Hydroxy-tert-butyl-carbamate interacts with its targets by reversibly binding to microtubulin . This binding occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . It is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .
Biochemical Pathways
The primary biochemical pathway affected by Docetaxel Hydroxy-tert-butyl-carbamate is the microtubule dynamics . By binding to microtubules, it disrupts their normal function, thereby stopping cell division . This leads to cell death, particularly in rapidly dividing cancer cells .
Pharmacokinetics
Docetaxel Hydroxy-tert-butyl-carbamate exhibits a membrane permeability rate of 1 × 10 –6 cm/s and possesses a water solubility of 0.025 μg/ml . It is metabolized by the CYP3A4/5 isoenzyme into four metabolites: M1, M2, M3, and M4 . Docetaxel undergoes hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . It is primarily eliminated through fecal excretion .
Result of Action
The molecular and cellular effects of Docetaxel Hydroxy-tert-butyl-carbamate’s action primarily involve the inhibition of cell division and promotion of cell death . This is particularly effective in cancer cells, which are characterized by rapid and uncontrolled division .
Action Environment
The action, efficacy, and stability of Docetaxel Hydroxy-tert-butyl-carbamate can be influenced by various environmental factors. For instance, its solubility can impact its bioavailability and distribution within the body . Additionally, its metabolism by the CYP3A4/5 isoenzyme can be affected by factors that influence enzyme activity, such as other drugs, certain foods, and individual genetic variations .
Safety and Hazards
Zukünftige Richtungen
There are ongoing research studies aiming at finding better treatment methods for various types of cancer using Docetaxel Hydroxy-tert-butyl-carbamate . These include the development of novel formulations of docetaxel for different chemotherapeutic needs . The use of 2D LDH may produce novel anticancer formulations in the future .
Eigenschaften
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABZZLXXUPZIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578106 | |
| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docetaxel Hydroxy-tert-butyl-carbamate | |
CAS RN |
154044-57-2 | |
| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



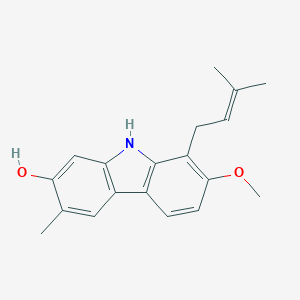
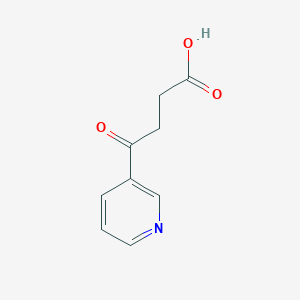


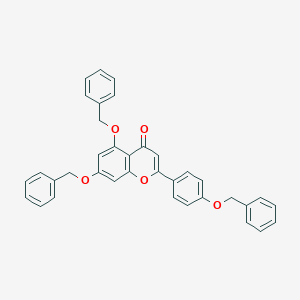
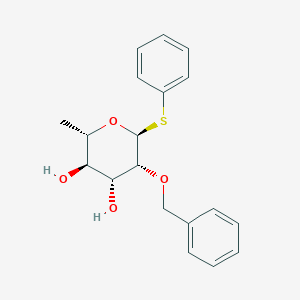
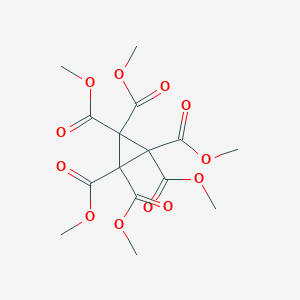
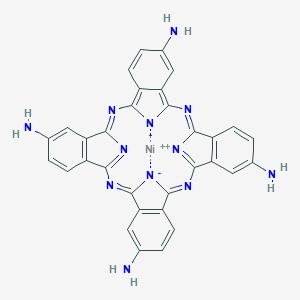
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)


